molecular formula C19H22O4 B14739322 (2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone CAS No. 6131-39-1

(2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone

Cat. No.: B14739322
CAS No.: 6131-39-1
M. Wt: 314.4 g/mol
InChI Key: RLXMDFLSNXIQSA-UHFFFAOYSA-N
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Description

(2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone is an organic compound with the molecular formula C16H16O3 It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone typically involves the reaction of 2-hydroxy-4-propoxybenzaldehyde with 4-propoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-propoxybenzoic acid.

    Reduction: Formation of (2-hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanol.

    Substitution: Formation of derivatives with different functional groups replacing the propoxy groups.

Scientific Research Applications

(2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone involves its interaction with various molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of microbial growth or reduction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone: Similar structure but with a methoxy group instead of a propoxy group.

    (2-Hydroxy-4-(octadecyloxy)phenyl)(phenyl)methanone: Contains a long alkyl chain, leading to different physical properties.

    (2-Hydroxy-4-methylphenyl)(phenyl)methanone: Contains a methyl group, affecting its reactivity and applications.

Uniqueness

(2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone is unique due to the presence of propoxy groups, which influence its solubility, reactivity, and potential applications. The combination of hydroxyl and carbonyl groups also contributes to its versatility in chemical reactions and interactions with biological targets.

Properties

CAS No.

6131-39-1

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

(2-hydroxy-4-propoxyphenyl)-(4-propoxyphenyl)methanone

InChI

InChI=1S/C19H22O4/c1-3-11-22-15-7-5-14(6-8-15)19(21)17-10-9-16(13-18(17)20)23-12-4-2/h5-10,13,20H,3-4,11-12H2,1-2H3

InChI Key

RLXMDFLSNXIQSA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCC)O

Origin of Product

United States

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